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SHR5428 Technical Support Center: Troubleshooting Potential Off-Target Effects

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Compound of Interest		
Compound Name:	SHR5428	
Cat. No.:	B12394268	Get Quote

Welcome to the technical support center for **SHR5428**, a selective and noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This resource is designed for researchers, scientists, and drug development professionals to address potential questions and troubleshooting strategies related to off-target effects during preclinical investigations.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of **SHR5428**?

A1: Preclinical studies have demonstrated that **SHR5428** is a highly selective inhibitor of CDK7. It has shown high selectivity over other Cyclin-Dependent Kinases (CDKs), including CDK1, CDK2, CDK4, CDK6, CDK9, and CDK12.[1][2][3][4][5][6][7][8] This high selectivity minimizes the potential for off-target effects mediated by the inhibition of these other CDKs.

Q2: My experimental results are inconsistent with selective CDK7 inhibition. How can I investigate potential off-target effects?

A2: If you observe unexpected phenotypes or results that cannot be readily explained by the inhibition of the CDK7 pathway, consider the following troubleshooting steps:

 Confirm Compound Identity and Purity: Ensure the SHR5428 compound you are using is of high purity and has been stored correctly to prevent degradation.



- Dose-Response Analysis: Perform a dose-response experiment to confirm that the observed effect is concentration-dependent. Atypical dose-response curves may suggest off-target activities.
- Use of Control Compounds: Include appropriate positive and negative controls in your experiments. A structurally related but inactive compound can help differentiate between target-specific and non-specific effects. A different, structurally distinct CDK7 inhibitor could also be used to see if it recapitulates the phenotype.
- Kinase Profiling: To definitively identify potential off-target kinases, consider performing a
 comprehensive in vitro kinase profiling assay. This involves screening SHR5428 against a
 large panel of kinases to identify any unintended interactions.
- Rescue Experiments: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing the suspected off-target or by using a specific activator for that pathway, if available.

Q3: What are the potential downstream biological consequences of off-target effects?

A3: While **SHR5428** is highly selective, any potential off-target kinase inhibition could lead to a range of unintended biological consequences, depending on the identity and function of the off-target kinase. These could manifest as:

- Unexpected changes in cell proliferation or viability.
- Activation or inhibition of signaling pathways unrelated to CDK7.
- Alterations in gene expression profiles that are not consistent with CDK7-mediated transcriptional regulation.
- Unforeseen toxicity in cell-based or in vivo models.

It is important to note that preclinical studies in mice, rats, and dogs have shown **SHR5428** to have favorable pharmacokinetic properties and to be well-tolerated.[1][3][6][7][8]

Data on Kinase Selectivity



The following table summarizes the reported selectivity of **SHR5428** against other CDKs based on available preclinical data.

Kinase	Selectivity relative to CDK7
CDK1	High
CDK2	High
CDK4	High
CDK6	High
CDK9	High
CDK12	High

Note: "High" selectivity indicates that a significantly higher concentration of **SHR5428** is required to inhibit these kinases compared to CDK7, suggesting a low probability of off-target inhibition at typical experimental concentrations.

Experimental Protocols

Protocol: Assessing Kinase Inhibitor Selectivity via In Vitro Kinase Assay

This protocol provides a general framework for determining the selectivity of a kinase inhibitor like **SHR5428** against a panel of kinases.

1. Reagents and Materials:

- Purified, active kinase enzymes (CDK7 and potential off-target kinases).
- Specific peptide or protein substrates for each kinase.
- ATP (Adenosine triphosphate).
- · Kinase reaction buffer.
- SHR5428 at a range of concentrations.
- Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent).
- Microplate reader compatible with the chosen detection method.

2. Procedure:







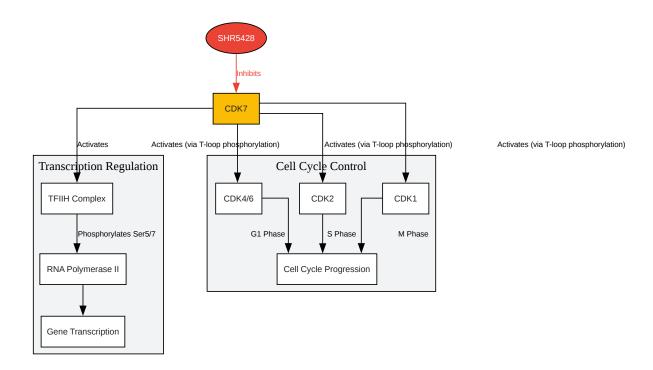
- Prepare serial dilutions of SHR5428.
- In a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.
- Add the diluted SHR5428 to the appropriate wells. Include a positive control (kinase + substrate, no inhibitor) and a negative control (substrate only).
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at the optimal temperature and for the appropriate time for the specific kinase.
- Stop the reaction and add the detection reagent according to the manufacturer's instructions.
- Measure the signal on a microplate reader.

3. Data Analysis:

- Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the positive control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 (half-maximal inhibitory concentration) value for each kinase by fitting the data to a dose-response curve.
- The selectivity is determined by comparing the IC50 value for the target kinase (CDK7) to the IC50 values for other kinases. A significantly higher IC50 for other kinases indicates high selectivity.

Visualizations

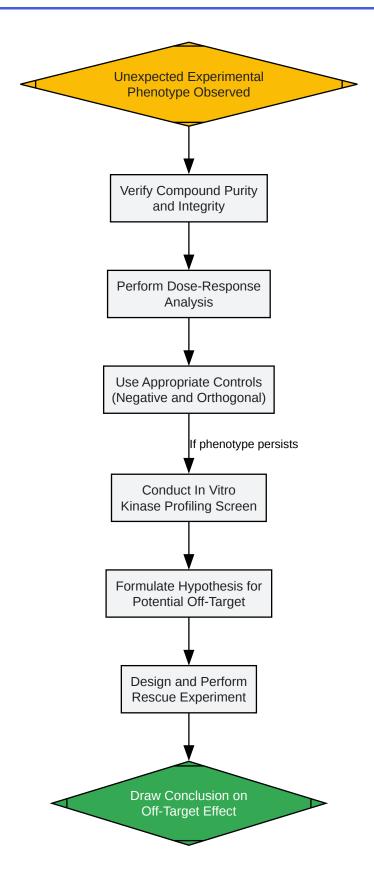




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Caption: The dual role of CDK7 in transcription and cell cycle control.





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Caption: A workflow for investigating potential off-target effects.



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